molecular formula C22H34N8O7 B13809822 MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13809822
M. Wt: 522.6 g/mol
InChI Key: VMSSFNJADCXRQZ-SJORKVTESA-N
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Description

The compound MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a nitrophenyl group, and an arginine residue. The presence of these functional groups makes it a versatile molecule for studying biochemical processes and developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iron (Fe) or zinc (Zn) with hydrochloric acid (HCl).

    Reduction: Sodium hydroxide (NaOH) for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: from the reduction of the nitrophenyl group.

    Carboxylic acids: from the hydrolysis of the methoxycarbonyl group.

    Substituted arginine derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as a chromophore or fluorophore, allowing for the detection of enzymatic activity through changes in absorbance or fluorescence. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is unique due to its combination of functional groups, which provide both chromogenic and binding properties. This dual functionality makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Properties

Molecular Formula

C22H34N8O7

Molecular Weight

522.6 g/mol

IUPAC Name

methyl N-[(2R)-1-[[2-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C22H34N8O7/c1-3-4-6-16(28-22(34)37-2)20(33)27-13-18(31)29(14-8-10-15(11-9-14)30(35)36)17(19(23)32)7-5-12-26-21(24)25/h8-11,16-17H,3-7,12-13H2,1-2H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t16-,17+/m1/s1

InChI Key

VMSSFNJADCXRQZ-SJORKVTESA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC

Canonical SMILES

CCCCC(C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)OC

Origin of Product

United States

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